1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound with potential pharmaceutical applications. This compound features a piperazine core substituted with various functional groups, specifically a benzenesulfonyl group and a pyridinyl group. Its structural complexity suggests that it could interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry.
The compound is categorized under piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuropharmacological effects. It has been referenced in various chemical databases and patent literature, indicating its relevance in drug discovery and development processes .
This compound belongs to the class of sulfonamide derivatives, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides have historically been used as antibiotics and are now explored for their roles in treating various conditions, including hypertension and neurological disorders .
The synthesis of 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions that incorporate the necessary functional groups into the piperazine framework.
Technical Details:
The molecular structure of 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine can be represented as follows:
This indicates that the compound consists of 20 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
The compound's InChI key is provided for database searches: InChI=1S/C20H26N4O2S/c1-14(2)15-3-5-17(6-4-15)19(23)22-12-20(21)16(18(22)24)10-8-11-25(7-9-10)13(19)26/h3-6,14H,7-13H2,1-2H3
. This can be used to retrieve detailed information from chemical databases such as PubChem or ChemSpider .
The compound can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects during drug development processes .
The mechanism of action for 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is not fully elucidated but is believed to involve modulation of neurotransmitter systems.
Data:
Research indicates that similar compounds can influence serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects. The presence of both piperidine and piperazine moieties may enhance binding affinity to these receptors .
The compound is typically found as a solid at room temperature. Its melting point and solubility characteristics are essential for formulation purposes but require specific experimental data for accurate determination.
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or chemical databases .
1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine has potential applications in:
Ongoing research may unveil more specific therapeutic uses as further studies are conducted on its biological activity and pharmacokinetics .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1